7,8-Dihydroneopterin 7,8-Dihydroneopterin 7,8-dihydroneopterin is a neopterin where positions C-7 and C-8 have been hydrogenated. It has a role as a metabolite, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a dihydropterin and a member of neopterins.
7,8-Dihydroneopterin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
7,8-Dihydroneopterin is a natural product found in Homo sapiens and Methanococcus with data available.
7,8-Dihydroneopterin is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 1218-98-0
VCID: VC0516382
InChI: InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1
SMILES: C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O
Molecular Formula: C9H13N5O4
Molecular Weight: 255.23 g/mol

7,8-Dihydroneopterin

CAS No.: 1218-98-0

Cat. No.: VC0516382

Molecular Formula: C9H13N5O4

Molecular Weight: 255.23 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

7,8-Dihydroneopterin - 1218-98-0

Specification

CAS No. 1218-98-0
Molecular Formula C9H13N5O4
Molecular Weight 255.23 g/mol
IUPAC Name 2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one
Standard InChI InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6+/m1/s1
Standard InChI Key YQIFAMYNGGOTFB-XINAWCOVSA-N
Isomeric SMILES C1C(=NC2=C(N1)N=C(NC2=O)N)[C@@H]([C@@H](CO)O)O
SMILES C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O
Canonical SMILES C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O
Appearance Solid powder

Introduction

Chemical Structure and Biosynthesis

Molecular Characteristics

DHN (C₉H₁₃N₅O₄) is a dihydroxyalkylpterin with a molecular weight of 255.23 g/mol . Its structure features a pteridine ring system substituted with a trihydroxypropyl side chain, critical for its redox activity. The compound exists in a reduced 7,8-dihydro form, distinguishing it from its oxidized counterpart, neopterin .

Table 1: Key Chemical Properties of 7,8-Dihydroneopterin

PropertyValueSource
Molecular FormulaC₉H₁₃N₅O₄HMDB
Average Molecular Weight255.23 g/molPubChem
SolubilitySlightly soluble in waterFooDB
pKa7.62 (acidic), 0.3 (basic)DrugBank

Biosynthetic Pathway

DHN is synthesized via the GTP cyclohydrolase I pathway in activated macrophages . Guanosine triphosphate (GTP) undergoes enzymatic conversion to 7,8-dihydroneopterin triphosphate (DHNTP) by GTP cyclohydrolase I, followed by dephosphorylation to DHN . This pathway is upregulated by interferon-γ (IFN-γ), linking DHN production to Th1-mediated immune responses .

Biological Roles and Mechanisms

Antioxidant and Prooxidant Dynamics

DHN’s redox activity is context-dependent:

  • Antioxidant Effects: Scavenges superoxide (O2\text{O}_2^-), hydroxyl radicals (OH\cdot \text{OH}), and lipid peroxyl radicals (LOO\text{LOO}^\cdot) with rate constants up to 107M1s110^7 \, \text{M}^{-1} \text{s}^{-1} . Protects proteins and lipids from oxidative damage in vitro .

  • Prooxidant Effects: Generates O2\text{O}_2^- via autoxidation in the presence of iron, exacerbating oxidative stress in pre-oxidized LDL . This duality is mediated by its ability to reduce Cu²⁺ to Cu⁺, accelerating Fenton reactions .

Table 2: DHN’s Effects on LDL Oxidation

LDL TypeDHN EffectMechanism
Native LDLAntioxidantChelates Cu²⁺, scavenges ROS
mi-LDL/mo-LDLProoxidantReduces Fe³⁺/Cu²⁺, generates O2\text{O}_2^-

Clinical Significance

Duchenne Muscular Dystrophy (DMD)

DHN is elevated in DMD patients’ urine (neopterin/creatinine ratio: 2.5-fold increase vs. controls) . It attenuates eccentric contraction-induced force loss in mdx mouse skeletal muscle by 40–60%, accelerating recovery via ROS scavenging . This correlates with reduced macrophage infiltration and oxidative damage in dystrophic muscle .

Atherosclerosis and Cardiovascular Disease

DHN’s modulation of LDL oxidation impacts foam cell formation. While it protects native LDL, its prooxidant activity in mi-LDL may exacerbate plaque instability . Clinical studies associate elevated plasma neopterin (DHN’s oxidation product) with cardiovascular risk, suggesting DHN as a biomarker of macrophage activation in atherosclerosis .

Viral Infections and Immune Activation

DHN levels rise in viral infections (e.g., HIV, hepatitis) due to IFN-γ-driven macrophage activation . Its antioxidant role may mitigate host tissue damage, while its prooxidant effects could enhance pathogen clearance .

Pharmacological Implications

Antioxidant Therapy Limitations

DHN’s prooxidant effects in metal-rich environments (e.g., inflamed tissues) complicate therapeutic use. Dose-dependent studies show 0.02–2 mM DHN is protective, but higher concentrations may exacerbate oxidative damage .

Detection and Quantification

Urinary Biomarkers

DHN is quantified via HPLC in urine, normalized to creatinine or specific gravity . DMD patients exhibit DHN/creatinine ratios of 450±120μmol/mol450 \pm 120 \, \mu \text{mol/mol} vs. 180±50μmol/mol180 \pm 50 \, \mu \text{mol/mol} in controls .

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